molecular formula C16H21N3O3 B2845748 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide CAS No. 2034455-18-8

5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide

Cat. No. B2845748
CAS RN: 2034455-18-8
M. Wt: 303.362
InChI Key: ZNAJRGHOFMHQRR-UHFFFAOYSA-N
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Description

Quinazolinones, such as quinazolin-2,4-diones, and their corresponding 2-thioxo-quinazolin-4-ones, undergo several biological activities, such as carbonic anhydrase, COX-1/2, tyrosine kinase inhibitions, and antitumor activity .


Synthesis Analysis

A simple and efficient new synthetic method to obtain 3-substituted quinazolin-2,4-diones was presented. This was achieved by the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions .


Molecular Structure Analysis

The structure of the newly synthesized compounds was determined by infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .


Chemical Reactions Analysis

The oxidation of thiones into carbonyl compounds has attracted the interest of organic chemists since the early 19th century. The oxidation of thiocarbonyl compounds into carbonyl compounds can be performed using different oxidative reagents .

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have demonstrated significant antitumor activities across various cancer cell lines. For instance, certain 3-benzyl-4(3H)quinazolinone analogues have shown broad-spectrum antitumor activity, being notably potent compared to the positive control 5-FU in in vitro studies. These compounds exhibited selective activities toward central nervous system (CNS), renal, breast cancer, and leukemia cell lines, indicating their potential as targeted cancer therapies (Al-Suwaidan et al., 2016).

Antidepressant and Anticonvulsant Activities

Several 1-substituted-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydroquinolin-2(1H)-ones have been synthesized and evaluated for their antidepressant and anticonvulsant activities. Some of these compounds led to significant reductions in immobility time in animal models, suggesting their potential as effective antidepressants. Additionally, certain derivatives showed moderate levels of anticonvulsant activity, with a notable safety profile in neurotoxicity tests (Deng et al., 2014).

Antimicrobial Properties

Isoquinoline derivatives have been investigated for their antimicrobial properties, with some showing promising results against gram-negative and gram-positive bacteria, as well as fungal and yeast infections. This suggests their potential utility in addressing microbial resistance and developing new antimicrobial agents (Mukhtar et al., 2022).

properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11(2)17-14(20)9-5-6-10-19-15(21)12-7-3-4-8-13(12)18-16(19)22/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAJRGHOFMHQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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